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4-Amino-6-phenyl-1,3,5-triazine-2-thiol

Cat. No.: B13545489
M. Wt: 204.25 g/mol
InChI Key: MWYPEFQAQGAEPJ-UHFFFAOYSA-N
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Description

Historical Context and Evolution of 1,3,5-Triazine (B166579) Chemistry

The chemistry of 1,3,5-triazines, also known as s-triazines, dates back to the 19th century. These six-membered heterocyclic rings, containing three nitrogen atoms at positions 1, 3, and 5, have a rich history. Early research focused on the synthesis of the parent compound and its simple derivatives. A significant milestone in triazine chemistry was the industrial-scale production of melamine (B1676169) (2,4,6-triamino-1,3,5-triazine), a compound widely used in the production of resins. Another key derivative, cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), became a versatile precursor for a multitude of substituted triazines due to the sequential reactivity of its chlorine atoms. This reactivity allows for the controlled, stepwise introduction of various nucleophiles, leading to a diverse range of mono-, di-, and tri-substituted triazines. Over the decades, this has enabled the development of triazine-based compounds for applications in herbicides, dyes, and pharmaceuticals. researchgate.net

Structural Features and Electronic Properties of the 1,3,5-Triazine Heterocycle

The 1,3,5-triazine ring is a planar, aromatic system analogous to benzene (B151609), but with three carbon atoms replaced by nitrogen atoms. This substitution has profound effects on the electronic properties of the ring. The nitrogen atoms are more electronegative than carbon, leading to a significant polarization of the ring. This results in an electron-deficient (π-deficient) character for the triazine core.

Key Structural and Electronic Properties:

PropertyDescription
Planarity The six-membered ring is planar, which is a prerequisite for aromaticity.
Aromaticity The ring possesses a delocalized π-electron system, conferring aromatic stability.
Electron Deficiency The presence of three electronegative nitrogen atoms makes the ring electron-deficient. This influences its reactivity, making it susceptible to nucleophilic attack but generally resistant to electrophilic substitution.
Symmetry The 1,3,5-triazine isomer is highly symmetrical, which can influence its crystalline packing and physical properties.

The electron-deficient nature of the triazine ring is a key factor in its chemical behavior, making it a valuable scaffold in medicinal chemistry and materials science. researchgate.net

Role of Amino and Thiol Functional Groups in Heterocyclic Systems

The introduction of amino (-NH2) and thiol (-SH) groups onto the triazine ring dramatically influences the molecule's properties and reactivity.

Amino Group: The amino group is a strong electron-donating group through resonance. When attached to the electron-deficient triazine ring, it can partially offset this deficiency. The nitrogen lone pair can delocalize into the ring, affecting its electronic distribution and reactivity. Furthermore, the amino group can act as a hydrogen bond donor, which is crucial for molecular recognition and binding to biological targets. In many heterocyclic systems, amino groups are key pharmacophores responsible for biological activity.

Thiol Group: The thiol group, or its tautomeric thione form, is another important functional group in heterocyclic chemistry. The sulfur atom is a good nucleophile and can participate in various chemical reactions. The thiol group can also engage in hydrogen bonding and coordinate with metal ions. In the context of triazines, the thiol group can exist in equilibrium with its thione tautomer, which can influence its chemical and biological properties. The presence of a thiol group can also impart antioxidant properties to a molecule.

The combination of an amino and a thiol group on the same triazine ring, as in 4-Amino-6-phenyl-1,3,5-triazine-2-thiol, creates a molecule with a unique electronic profile and a high potential for diverse chemical interactions and biological activities.

General Research Landscape of this compound within Academic Literature

A review of the academic literature reveals that while the broader class of substituted 1,3,5-triazines is extensively studied, dedicated research focusing specifically on this compound is limited. Much of the existing research investigates related structures, such as 2,4-diamino-6-phenyl-1,3,5-triazine or other amino-thiol substituted triazines.

From the available literature on analogous compounds, it can be inferred that the synthesis of this compound would likely proceed via a stepwise nucleophilic substitution of cyanuric chloride. This would involve the sequential reaction with a phenyl nucleophile (such as a Grignard reagent or through a Suzuki coupling), followed by amination and thionation.

The research on related compounds suggests that this compound could be of interest in several areas:

Medicinal Chemistry: Substituted triazines are known to possess a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties. researchgate.netnih.gov The presence of the amino and thiol groups, along with the phenyl ring, could make this compound a candidate for screening in various biological assays.

Materials Science: Triazine derivatives have been investigated as corrosion inhibitors, with the nitrogen and sulfur atoms in the molecule playing a key role in adsorbing onto metal surfaces and providing protection. researchgate.net

Current Research Gaps and Future Academic Perspectives

The most significant research gap concerning this compound is the lack of dedicated and comprehensive studies on the compound itself. While its synthesis can be predicted based on established triazine chemistry, detailed experimental procedures, characterization data, and investigations into its specific properties are largely absent from the public domain.

Future academic perspectives and potential research directions include:

Systematic Synthesis and Characterization: A foundational study detailing an optimized synthesis of this compound, along with its full spectroscopic characterization (NMR, IR, Mass Spectrometry, and X-ray crystallography), is needed.

Exploration of Biological Activities: A thorough investigation of its potential as an anticancer, antimicrobial, or antifungal agent is warranted, given the known activities of related triazine derivatives. researchgate.netnih.gov

Corrosion Inhibition Studies: Evaluating its efficacy as a corrosion inhibitor for various metals and alloys could be a promising avenue for research in materials science. researchgate.net

Tautomerism Studies: A detailed investigation into the tautomeric equilibrium between the thiol and thione forms of the molecule would provide valuable insights into its reactivity and potential biological interactions.

Derivatization and SAR Studies: The amino and thiol groups provide handles for further chemical modification. Synthesizing a library of derivatives and conducting structure-activity relationship (SAR) studies could lead to the discovery of compounds with enhanced biological or material properties.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8N4S B13545489 4-Amino-6-phenyl-1,3,5-triazine-2-thiol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H8N4S

Molecular Weight

204.25 g/mol

IUPAC Name

2-amino-6-phenyl-1H-1,3,5-triazine-4-thione

InChI

InChI=1S/C9H8N4S/c10-8-11-7(12-9(14)13-8)6-4-2-1-3-5-6/h1-5H,(H3,10,11,12,13,14)

InChI Key

MWYPEFQAQGAEPJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=S)N=C(N2)N

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

Primary Synthetic Routes to 4-Amino-6-phenyl-1,3,5-triazine-2-thiol

The construction of the this compound core can be achieved through several synthetic pathways, each with its own advantages and limitations. These routes primarily involve multi-step reactions from precursor molecules, cyclization of thiosemicarbazide (B42300) derivatives, and nucleophilic substitution on halogenated triazines.

Multi-step Reaction Pathways from Precursor Molecules

One of the common strategies for the synthesis of substituted s-triazines involves a two-step process starting from biguanide (B1667054) derivatives. For instance, the synthesis of 6-aryl-2,4-diamino-1,3,5-triazines can be achieved by reacting a corresponding biguanide hydrochloride with an ester derivative in the presence of a base like sodium methanolate. ijpras.com While this yields a diamino-s-triazine, the underlying principle of using a biguanide precursor is a key multi-step approach.

Another multi-step pathway involves the isomerization of a 1,3,5-thiadiazine derivative. For example, 1-substituted-2-thio-4-amino-6-phenylformamidino-1,3,5-triazines have been synthesized by the isomerization of 2-substituted imino-4-amino-6-formamidino-1,3,5-thiadiazines. This reaction is typically carried out by refluxing the thiadiazine in an aqueous ethanolic sodium bicarbonate solution. jocpr.com

Precursor 1Precursor 2Base/CatalystProductReference
Biguanide HydrochlorideEster DerivativeSodium Methanolate6-Aryl-2,4-diamino-1,3,5-triazine ijpras.com
2-Substituted imino-4-amino-6-formamidino-1,3,5-thiadiazine-10% Ethanolic Sodium Bicarbonate1-Substituted-2-thio-4-amino-6-phenylformamidino-1,3,5-triazine jocpr.com

Cyclization Reactions Involving Thiosemicarbazide Derivatives

Thiosemicarbazide and its derivatives are versatile building blocks in the synthesis of various nitrogen and sulfur-containing heterocycles, including 1,3,5-triazines. The reaction of thiosemicarbazide with other reagents can lead to the formation of the triazine ring through a cyclization process. For instance, the microwave-assisted synthesis of 4-amino-3-mercapto-6-[2-(2-thienyl)vinyl]-1,2,4-triazin-5(4H)-one demonstrates the utility of thiosemicarbazide in forming a triazine core, albeit with a different substitution pattern. nih.gov

Nucleophilic Substitution Approaches on Halogenated Triazines

The most widely employed and practical method for the synthesis of unsymmetrically substituted 1,3,5-triazines is the sequential nucleophilic substitution of the chlorine atoms in 2,4,6-trichloro-1,3,5-triazine, commonly known as cyanuric chloride. mdpi.comjournalirjpac.comdtic.mil The reactivity of the chlorine atoms on the triazine ring decreases with each substitution, allowing for a controlled, stepwise introduction of different nucleophiles by carefully managing the reaction temperature. chim.it

The general principle for this sequential substitution is as follows:

The first chlorine atom is the most reactive and can be substituted at low temperatures, typically around 0 °C.

The second substitution requires a higher temperature, often room temperature.

The final chlorine atom is the least reactive and its substitution usually necessitates elevated temperatures, often at the reflux temperature of the solvent. chim.it

To synthesize this compound, a plausible, though not explicitly detailed in the provided results, three-step nucleophilic substitution on cyanuric chloride would involve the sequential reaction with a phenyl nucleophile (such as phenyllithium (B1222949) or a Grignard reagent), followed by an amino source (like ammonia), and finally a sulfur nucleophile (for example, sodium hydrosulfide). The order of these substitutions would be critical in achieving the desired isomer.

StepNucleophileReaction TemperatureProduct
1Phenyl nucleophile~0 °C2-Chloro-4-phenyl-6-substituted-1,3,5-triazine
2Amino sourceRoom Temperature2-Amino-4-chloro-6-phenyl-1,3,5-triazine
3Sulfur nucleophileElevated TemperatureThis compound

Novel and Green Chemistry-Inspired Synthetic Strategies

In recent years, there has been a significant shift towards the development of more environmentally friendly and efficient synthetic methods. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in this regard, often leading to shorter reaction times, higher yields, and cleaner reactions. nih.gove3s-conferences.org

One notable green approach is the microwave-assisted synthesis of 2,4-diamino-1,3,5-triazines from the reaction of dicyandiamide (B1669379) with nitriles. rsc.orgresearchgate.net This method is considered a green procedure due to the reduction in the use of solvents, short reaction times, and the simplicity of the process. rsc.org Using benzonitrile (B105546) in this reaction would introduce the phenyl group at the 6-position of the triazine ring.

Ultrasound-assisted synthesis is another green chemistry technique that has been successfully applied to the synthesis of related heterocyclic compounds. For example, novel 1,2,3-triazoles coupled with diaryl sulfone moieties have been synthesized using ultrasound irradiation, which has been shown to reduce reaction times and increase yields. nih.gov The application of ultrasound to the synthesis of triazine-thiols from thiosemicarbazide precursors represents a promising area for future research.

Derivatization and Functionalization of the Triazine Scaffold

The presence of a reactive thiol (-SH) group on the this compound scaffold allows for a variety of post-synthetic modifications. These modifications are crucial for tuning the molecule's properties for specific applications.

Modifications at the Thiol (-SH) Group (e.g., S-Alkylation, S-Acylation)

The thiol group is nucleophilic and can readily undergo S-alkylation and S-acylation reactions.

S-Alkylation: This reaction involves the formation of a thioether linkage by reacting the thiol with an alkylating agent, typically an alkyl halide, in the presence of a base. An example of S-alkylation on a related triazine scaffold is the synthesis of 2-[(4-amino-6-N-substituted-1,3,5-triazin-2-yl)methylthio] derivatives. nih.gov Another example is the synthesis of 2-(methylthio)-4-(4-nitrophenyl)-6-ethyl-1,3,5-triazine, which also features a methylthio group, indicating an S-alkylation has occurred. google.com

S-Acylation: This modification involves the reaction of the thiol group with an acylating agent, such as an acyl chloride or an acid anhydride (B1165640), to form a thioester. While a specific example for the target compound was not found in the provided results, the principles of S-acylation are well-established in organic chemistry. nih.gov

ModificationReagentFunctional Group Formed
S-AlkylationAlkyl HalideThioether (-S-R)
S-AcylationAcyl Chloride/AnhydrideThioester (-S-CO-R)

Reactions Involving the Amino (-NH₂) Moiety (e.g., N-Alkylation, N-Acylation, Schiff Base Formation)

The exocyclic amino group at the C4 position of the triazine ring is a key site for nucleophilic reactions, allowing for the introduction of a wide array of functional groups through N-alkylation, N-acylation, and condensation reactions to form Schiff bases.

N-Alkylation: The direct alkylation of the amino group is a possible transformation, though it must compete with the potentially more favorable S-alkylation of the thiol group. Selective N-alkylation would typically require protection of the thiol moiety or specific reaction conditions that favor reaction at the nitrogen atom.

N-Acylation: The acylation of the amino group on the 1,3,5-triazine (B166579) ring is a more commonly documented transformation for related compounds. This reaction typically proceeds by treating the amino-triazine with an acylating agent, such as an acyl chloride or anhydride. For instance, a general method for the synthesis of N-( clockss.orgmans.edu.egresearchgate.nettriazine-2-yl) amides involves the reaction of 2-amino clockss.orgmans.edu.egresearchgate.nettriazines with ketones through an oxidative C-C bond cleavage pathway, demonstrating a route to acylated products. nih.gov Another approach involves refluxing the amino-triazine with an anhydride in a suitable solvent. google.com These reactions provide stable amide derivatives, effectively modifying the compound's electronic and physical properties.

ReactantAcylating AgentResulting Product
This compoundAcetic AnhydrideN-(4-phenyl-6-thioxo-1,6-dihydro-1,3,5-triazin-2-yl)acetamide
This compoundBenzoyl ChlorideN-(4-phenyl-6-thioxo-1,6-dihydro-1,3,5-triazin-2-yl)benzamide

Schiff Base Formation: The primary amino group can undergo condensation with various aldehydes and ketones to form the corresponding imines, commonly known as Schiff bases. This reaction is a fundamental transformation in organic chemistry, typically catalyzed by acid. The resulting C=N double bond extends the conjugation of the system and provides a versatile intermediate for further synthetic modifications or for the development of compounds with specific biological activities. While extensively documented for the isomeric 4-amino-5-phenyl-1,2,4-triazole-3-thiol, this reaction is equally plausible for the 1,3,5-triazine core.

Substitution and Functionalization of the Phenyl Ring

The functionalization of the phenyl ring attached at the C6 position of the triazine core is governed by the powerful electron-withdrawing nature of the 1,3,5-triazine heterocycle. This has significant implications for electrophilic aromatic substitution reactions.

The triazine ring acts as a strong deactivating group, making the attached phenyl ring less reactive towards electrophiles compared to benzene (B151609) itself. masterorganicchemistry.com Any electrophilic substitution, such as nitration, halogenation, or Friedel-Crafts reactions, would be expected to proceed under harsh conditions, if at all. The strong inductive and resonance electron-withdrawing effects direct incoming electrophiles to the meta-positions of the phenyl ring.

Reaction TypeReagentsExpected Major ProductDirecting Effect
NitrationHNO₃ / H₂SO₄4-Amino-6-(3-nitrophenyl)-1,3,5-triazine-2-thiolmeta-directing
BrominationBr₂ / FeBr₃4-Amino-6-(3-bromophenyl)-1,3,5-triazine-2-thiolmeta-directing

Due to this deactivation, synthetic strategies for preparing phenyl-functionalized triazines often rely on a convergent approach. This involves the synthesis of the desired substituted phenyl precursor (e.g., a substituted benzonitrile or benzamidine) first, followed by the construction of the triazine ring around it. chim.itnih.gov This circumvents the difficulty of performing electrophilic substitution on the pre-formed, deactivated phenyl-triazine system.

Annulation and Ring-Fused Product Formation

The arrangement of the amino group at C4 and the thiol group at C2 provides an ideal framework for annulation reactions, leading to the formation of fused heterocyclic systems. Specifically, this "amino-thiol" synthon is a well-established precursor for the construction of a fused thiazole (B1198619) ring, yielding the thiazolo[3,2-a] clockss.orgmans.edu.egresearchgate.nettriazine scaffold. clockss.org

This transformation is typically achieved through a Hantzsch-type condensation reaction with α-halocarbonyl compounds. The reaction proceeds via initial S-alkylation of the thiol group by the α-haloketone, followed by an intramolecular cyclization and dehydration, where the exocyclic amino group attacks the carbonyl carbon to form the five-membered thiazole ring. nih.gov This method is a versatile and high-yielding approach to complex heterocyclic systems. A review of synthetic routes toward this ring system notes that the reaction of the closely related compound thioammeline (B3057116) (4,6-diamino-1,3,5-triazine-2-thiol) with 1,2-dibromoethane (B42909) was the first reported synthesis of a thiazolo[3,2-a] clockss.orgmans.edu.egresearchgate.nettriazine derivative. clockss.org

Reactantα-Halocarbonyl CompoundFused Product
This compoundPhenacyl Bromide (α-Bromoacetophenone)2,7-Diphenyl-5H-thiazolo[3,2-a] clockss.orgmans.edu.egresearchgate.nettriazin-5-imine
This compoundChloroacetone2-Methyl-7-phenyl-5H-thiazolo[3,2-a] clockss.orgmans.edu.egresearchgate.nettriazin-5-imine
This compoundEthyl Bromoacetate7-Phenyl-5H-thiazolo[3,2-a] clockss.orgmans.edu.egresearchgate.nettriazin-2(3H)-one-5-imine

Chemical Reactivity and Mechanistic Studies

Electrophilic and Nucleophilic Reaction Profiles

Reactivity of the Triazine Ring Towards Electrophiles

The 1,3,5-triazine (B166579) ring system is notably resistant to electrophilic aromatic substitution. The high electronegativity of the three ring nitrogen atoms significantly reduces the electron density of the carbon atoms, deactivating the ring towards attack by electrophiles. Unlike benzene (B151609), the resonance energy of s-triazine is considerably lower, which contributes to its diminished aromatic character and susceptibility to addition-elimination pathways rather than classical electrophilic substitution.

Electrophilic attack, when it does occur, is more likely to happen at the nitrogen atoms, which possess lone pairs of electrons. However, the basicity of the triazine nitrogens is weak. In the case of 4-Amino-6-phenyl-1,3,5-triazine-2-thiol, the presence of the electron-donating amino and thiol groups increases the electron density of the ring to some extent, but not sufficiently to promote facile electrophilic substitution on the carbon atoms. Reactions like nitration or Friedel-Crafts alkylation, common for many aromatic systems, are not characteristic of the 1,3,5-triazine core.

Nucleophilic Attack at the Triazine Ring and Substituents

The electron-deficient nature of the 1,3,5-triazine ring makes it an excellent substrate for nucleophilic aromatic substitution (SNAr). This reactivity is most pronounced when the ring is substituted with good leaving groups, such as halogens. The synthesis of many substituted triazines, including the title compound, often starts from 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride), where the chlorine atoms are sequentially displaced by nucleophiles.

For this compound, which is already fully substituted, the ring carbons are highly resistant to further nucleophilic attack. The electron-donating nature of the amino and thiolate (in its deprotonated form) groups enriches the ring with electron density, deactivating it towards additional SNAr reactions.

Nucleophilic attack can also be considered at the substituents themselves. The thiol group, for instance, is susceptible to alkylation at the sulfur atom, a common reaction for thiols. This reaction proceeds via nucleophilic attack by the sulfur atom on an electrophilic carbon (e.g., from an alkyl halide), leading to the formation of an S-alkylated product.

Influence of Substituents on Reaction Selectivity and Rate

The substituents on the triazine ring have a profound impact on its reactivity. Studies on the sequential substitution of cyanuric chloride provide a clear model for understanding these effects.

Electronic Effects : Each nucleophilic substitution introduces an electron-donating group onto the ring, which progressively deactivates the remaining positions towards further attack. The rate of substitution decreases with each added group, requiring progressively harsher reaction conditions (e.g., higher temperatures) to achieve complete substitution.

Order of Reactivity : The inherent reactivity of different nucleophiles also plays a role in selectivity. For cyanuric chloride, experimental and theoretical studies have established a general preferential order of incorporation: alcohols > thiols > amines.

In this compound, the presence of the strongly electron-donating amino group and the moderately donating thiol/thiolate and phenyl groups makes the triazine ring electron-rich compared to its halogenated precursors. This significantly reduces the likelihood of further nucleophilic substitution on the ring itself. The primary site of reactivity shifts to the functional groups of the substituents, particularly the nucleophilic thiol group.

Tautomerism and Isomerization Phenomena

The compound can exist in different tautomeric forms due to the migration of a proton. The two most significant tautomeric equilibria are the thione-thiol and amino-imino forms.

Thione-Thiol Tautomerism and its Equilibrium

The 2-thiol group can exist in equilibrium with its 2-thione tautomer. This involves the migration of the proton from the sulfur atom to a neighboring ring nitrogen atom, converting the C-S single bond and C=N double bond into a C=S double bond and a C-N single bond. The compound is thus more accurately described as an equilibrium between this compound and 4-Amino-6-phenyl-1,2-dihydro-1,3,5-triazine-2-thione.

For most related heterocyclic systems, the thione form is thermodynamically more stable and predominates, particularly in the solid state and in polar solvents. cdnsciencepub.comjocpr.com The thiol form may be observed in dilute solutions of nonpolar solvents. cdnsciencepub.com Quantum chemical studies on analogous 1,2,4-triazole-3-thiones confirm that the thione tautomer is the most stable species in the gas phase. nih.gov It is therefore established that this compound exists predominantly in the thione form under most common conditions.

Interactive Table: Factors Influencing Thione-Thiol Equilibrium

ConditionPredominant TautomerRationale
Solid StateThione (C=S)Favored by crystal lattice energies and intermolecular interactions like hydrogen bonding. jocpr.com
Polar Solvents (e.g., DMSO, Water)Thione (C=S)Polar solvents stabilize the more polar thione form. cdnsciencepub.com
Nonpolar Solvents (e.g., Dioxane, Hexane)Thiol (-SH)The less polar thiol form is more favored in nonpolar environments. cdnsciencepub.com
Gas Phase (Theoretical)Thione (C=S)Calculations consistently show the thione form to have lower ground-state energy. nih.gov

Amino-Imino Tautomerism Considerations

A second tautomeric equilibrium involves the 4-amino group. The amino tautomer can interconvert to an imino form through the migration of a proton from the exocyclic nitrogen to a ring nitrogen. This would result in the formation of 4-Imino-6-phenyl-1,4-dihydro-1,3,5-triazine-2-thione (assuming the thione form is dominant).

While the amino form is generally the more stable tautomer for most amino-substituted nitrogen heterocycles, the imino form can be stabilized and has been observed in certain 1,3,5-triazine derivatives. nih.gov Theoretical studies on related triaminotriazines have explored the stability of various tautomers, indicating that multiple forms can exist. researchgate.netnih.gov The energy barrier for the proton transfer between amino and imino forms can be significant. researchgate.net The actual position of the equilibrium for this compound would depend on factors such as solvent, temperature, and the electronic influence of the other ring substituents.

Experimental and Theoretical Elucidation of Dominant Tautomeric Forms

The structure of this compound allows for the existence of several tautomeric forms, primarily involving proton migration between nitrogen, sulfur, and oxygen atoms (in the case of the thione form). The principal tautomeric equilibria are the thiol-thione and the amino-imino forms.

Thiol-Thione Tautomerism: The molecule can exist as the thiol form (containing a C-SH group) or the thione form (containing a C=S and N-H group).

Amino-Imino Tautomerism: The exocyclic amino group can exist in equilibrium with an endocyclic imino form, where a proton moves from the amino group to a ring nitrogen atom.

The predominance of a specific tautomer is influenced by factors such as the physical state (solid or solution), solvent polarity, and pH. While X-ray crystallographic data for the specific title compound is not widely published, studies on analogous heterocyclic thiol compounds, such as pyridinethiones, suggest that the thione form is often dominant in the solid state. ubc.ca

Theoretical studies, particularly those employing Density Functional Theory (DFT), have become invaluable for predicting the relative stabilities of tautomers. For related 1,3,5-triazine derivatives, DFT calculations have been used to determine the ground-state energy landscapes. researchgate.netmdpi.com These studies often show that the amino-thione tautomer is the most stable form in the gas phase and in various solvents. The stability is attributed to factors like intramolecular hydrogen bonding and resonance stabilization. For instance, theoretical investigations on similar azaheterocycles have shown that intramolecular resonance-assisted hydrogen bonding (RAHB) can significantly stabilize certain tautomers. academie-sciences.fr

Experimental elucidation typically involves spectroscopic methods.

NMR Spectroscopy: 1H and 13C NMR spectroscopy can distinguish between tautomers by observing the chemical shifts of protons and carbons attached to or near the sites of tautomerization. For example, the presence of a signal for an N-H proton and the chemical shift of the C-2 carbon can help differentiate between the thione and thiol forms.

IR Spectroscopy: Infrared spectroscopy is used to identify characteristic vibrational frequencies. The thiol form would show a stretch for the S-H bond (typically weak, around 2550-2600 cm⁻¹), while the thione form would exhibit a prominent C=S stretching vibration (around 1100-1250 cm⁻¹) and N-H stretching bands (3100-3500 cm⁻¹). ubc.ca

UV-Vis Spectroscopy: The electronic absorption spectra of different tautomers are distinct. Changes in the absorption maxima upon varying solvent polarity can provide insights into the tautomeric equilibrium in solution.

Table 1: Potential Tautomeric Forms of this compound
Tautomer NameKey Functional GroupsAnticipated Stability
Amino-thiol-NH₂, -SHGenerally less stable
Amino-thione-NH₂, C=S, N-HOften the most stable form, especially in solid state
Imino-thiol=NH, -SHGenerally less stable
Imino-thione=NH, C=S, N-HMay contribute to equilibrium in certain conditions

Acid-Base Properties and Protonation Equilibria

The structure of this compound contains both acidic and basic centers, making it an amphoteric compound. Its acid-base properties are crucial for its reactivity and interaction with other molecules, particularly metal ions.

Acidic Properties: The primary acidic site is the thiol group (-SH) or the corresponding N-H group in the thione tautomer. The thiol proton can be lost to form a thiolate anion (S⁻). The acidity of this proton is influenced by the electron-withdrawing nature of the triazine ring.

Basic Properties: The basic sites are the nitrogen atoms. These include the two unsubstituted nitrogen atoms within the triazine ring and the nitrogen of the exocyclic amino group. These sites can be protonated in acidic media. The triazine ring nitrogens are generally more basic than the exocyclic amino nitrogen due to the delocalization of the amino group's lone pair into the aromatic system.

The protonation equilibria can be represented as follows:

H₃L²⁺ ⇌ H₂L⁺ ⇌ HL ⇌ L⁻

Where HL represents the neutral molecule, H₂L⁺ and H₃L²⁺ represent the mono- and di-protonated species (protonation at the ring and/or amino nitrogens), and L⁻ represents the deprotonated thiolate species.

Coordination Chemistry and Metal Complexation

The presence of multiple heteroatoms (N and S) with lone pairs of electrons makes this compound an excellent ligand for coordinating with metal ions. The deprotonated (thiolate) form is particularly effective, acting as a soft donor that binds strongly to soft and borderline metal ions.

Ligand Behavior with Transition Metals

Research on structurally similar ligands, such as 4-amino-5-aryl-1,2,4-triazole-3-thiol, provides significant insight into the coordination behavior of the title compound. nih.govginekologiaipoloznictwo.comnih.gov In its deprotonated form, the molecule typically acts as a bidentate ligand, coordinating to a metal center through two donor atoms. The most common coordination mode involves the sulfur atom of the thiolate group and one nitrogen atom, leading to the formation of a stable five- or six-membered chelate ring. The coordinating nitrogen can be from the exocyclic amino group or one of the triazine ring nitrogens.

The thione tautomer generally coordinates through the sulfur atom, while the amino group or a ring nitrogen acts as the second coordination site. ucj.org.ua The formation of a stable chelate ring is a strong driving force for complexation. ginekologiaipoloznictwo.com A variety of transition metal complexes with analogous ligands have been synthesized and characterized, revealing different geometries based on the metal ion and reaction conditions.

Table 2: Coordination Behavior with Transition Metals (Based on Analogous Ligands)
Metal IonTypical Coordination NumberObserved GeometryReference Analogue
Cu(II)4Square Planar4-amino-5-pyridyl-4H-1,2,4-triazole-3-thiol nih.gov
Ni(II)4Tetrahedral4-amino-5-pyridyl-4H-1,2,4-triazole-3-thiol nih.gov
Zn(II)4Tetrahedral4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol ginekologiaipoloznictwo.com
Cd(II)4Tetrahedral4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol ginekologiaipoloznictwo.com
Co(II)4Tetrahedral4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol ginekologiaipoloznictwo.com

Formation of Metal-Organic Frameworks and Coordination Polymers

The ability of this compound to act as a bridging ligand makes it a promising building block for the synthesis of coordination polymers (CPs) and metal-organic frameworks (MOFs). Coordination polymers are extended structures formed by linking metal centers with organic ligands.

The ligand possesses multiple potential coordination sites that can bridge different metal centers simultaneously. For example, the thiolate sulfur could bind to one metal ion while the triazine ring nitrogens and/or the amino group bind to another, leading to the formation of 1D, 2D, or 3D networks. xmu.edu.cn The rigid phenyl and triazine groups provide structural integrity, which is essential for forming stable, porous frameworks.

The synthesis of CPs and MOFs often involves solvothermal or hydrothermal methods, where the metal salt and the ligand are heated in a suitable solvent. mdpi.comnih.gov The resulting structures depend on the coordination geometry of the metal ion, the binding modes of the ligand, and the reaction conditions. While specific MOFs using the title compound as the primary linker are not extensively documented, the literature contains numerous examples of MOFs and CPs constructed from functionally related triazine and thiol-containing ligands. rsc.orgnih.govderpharmachemica.com These materials are of great interest for applications in catalysis, gas storage, and sensing, driven by their high surface areas and tunable pore environments.

Advanced Spectroscopic and Structural Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic compounds in solution. uobasrah.edu.iq By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms. For 4-Amino-6-phenyl-1,3,5-triazine-2-thiol, ¹H NMR and ¹³C NMR are fundamental for mapping the proton and carbon frameworks, respectively.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number, environment, and connectivity of protons in the molecule. For this compound, characteristic signals are expected for the protons of the phenyl group, the amino group, and the labile thiol proton.

Phenyl Protons: The protons on the phenyl ring typically appear in the aromatic region, expected between δ 7.0 and 8.5 ppm. The specific multiplicity and chemical shifts would depend on the electronic effects of the triazine ring. For similar structures like 2,4,6-tris(4-aminophenyl)-1,3,5-triazine, aromatic protons have been observed as doublets at approximately δ 8.36 and δ 6.70 ppm. rsc.org

Amino (-NH₂) Protons: The protons of the primary amino group are expected to produce a broad singlet. Its chemical shift is highly variable and depends on the solvent, concentration, and temperature, but typically appears between δ 5.0 and 8.0 ppm. In a related triazine, these protons were observed as a broad singlet at 5.89 ppm. rsc.org

Thiol (-SH) or Thione (-NH) Proton: The spectrum will be indicative of the predominant tautomer in the chosen solvent. A thiol proton (-SH) would likely appear as a singlet in the range of δ 1.2-1.8 ppm for alkyl thiols, though this can shift significantly in aromatic systems. rsc.org More commonly, the thione tautomer predominates, featuring an N-H proton on the triazine ring. This N-H proton signal is expected to be a broad singlet, potentially in the δ 11.0-14.0 ppm range, similar to what is seen in related heterocyclic thiones. For example, the N-H proton in 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol was observed at a very downfield shift of 13.75 ppm. researchgate.net

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the chemical environment of each carbon atom.

Triazine Ring Carbons: The carbon atoms within the 1,3,5-triazine (B166579) ring are highly deshielded due to the electronegativity of the adjacent nitrogen atoms. These signals are typically found far downfield, often in the range of δ 160-175 ppm. For 2,4,6-tris(4-aminophenyl)-1,3,5-triazine, the triazine carbons appear at δ 169.5 ppm. rsc.org The carbon attached to the sulfur atom (C=S, thione form) would be expected at an even further downfield position, potentially above δ 180 ppm.

Phenyl Ring Carbons: The carbons of the phenyl group are expected in the aromatic region of δ 120-140 ppm. The carbon atom directly attached to the triazine ring (ipso-carbon) would be at the lower field end of this range, while the other carbons would show distinct signals based on their position relative to the triazine substituent.

Expected ¹H and ¹³C NMR Chemical Shifts

GroupExpected ¹H Chemical Shift (ppm)Expected ¹³C Chemical Shift (ppm)Notes
Phenyl-H7.0 - 8.5 (multiplet)120 - 140Aromatic region.
Amino (-NH₂)5.0 - 8.0 (broad singlet)-Shift is solvent and concentration dependent.
Triazine C-NH₂-160 - 170Highly deshielded carbon.
Triazine C-Phenyl-160 - 170Highly deshielded carbon.
Triazine C-S->175C=S carbon in thione form is very deshielded.
Thione N-H11.0 - 14.0 (broad singlet)-Signal indicates predominance of the thione tautomer.

While 1D NMR provides foundational data, 2D NMR experiments are essential for unambiguously assigning signals and confirming the molecular structure by revealing through-bond and through-space correlations. sdsu.edupressbooks.pubyoutube.com

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other (typically through two or three bonds). wikipedia.org For this compound, a COSY spectrum would show cross-peaks between the ortho, meta, and para protons of the phenyl ring, allowing for their definitive assignment.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached carbon atoms. wikipedia.org An HSQC spectrum would definitively link each phenyl proton signal to its corresponding phenyl carbon signal. It is a powerful tool for assigning the carbons in the aromatic ring.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range couplings between protons and carbons (over two to four bonds). wikipedia.org This is particularly valuable for connecting different fragments of the molecule. For instance, an HMBC spectrum would show correlations between the phenyl protons and the triazine ring carbons, confirming the attachment of the phenyl group to the heterocyclic core. It could also show correlations between the amino protons and the triazine carbons, verifying the position of the amino group.

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman, probes the vibrational modes of molecules, providing direct information about the functional groups present.

FT-IR spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The resulting spectrum serves as a molecular fingerprint.

N-H Vibrations: The amino (-NH₂) group is expected to show two distinct stretching bands in the 3300-3500 cm⁻¹ region (one for asymmetric and one for symmetric stretching). The N-H bending vibration typically appears around 1600-1650 cm⁻¹. For the thione tautomer, the N-H stretching of the triazine ring would likely appear as a broad band around 3100-3200 cm⁻¹.

C=N and C=C Vibrations: The stretching vibrations of the C=N bonds in the triazine ring and the C=C bonds in the phenyl ring are expected in the 1400-1650 cm⁻¹ region.

Thione (C=S) Vibration: The C=S stretching vibration is a key indicator of the thione tautomer. This band is typically found in the 1050-1250 cm⁻¹ range. In a related triazole-thiol, a C=S band was identified at 1242 cm⁻¹. researchgate.net

S-H Vibration: The thiol (-SH) stretch, indicative of the thiol tautomer, is characteristically weak and appears around 2550-2600 cm⁻¹. rsc.org Its presence or absence is a crucial piece of evidence in determining the tautomeric form.

Expected FT-IR Absorption Bands

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Amino (-NH₂)N-H Stretch3300 - 3500
Amino (-NH₂)N-H Bend1600 - 1650
Phenyl (C-H)C-H Stretch~3050
Triazine/PhenylC=N / C=C Stretch1400 - 1650
Thione (C=S)C=S Stretch1050 - 1250
Thiol (-SH)S-H Stretch2550 - 2600 (weak)

Raman spectroscopy is a complementary technique to FT-IR. It detects vibrations that cause a change in the polarizability of the molecule.

S-H and C-S Vibrations: The S-H stretching vibration, often weak in IR, can sometimes be more readily observed in Raman spectra. More significantly, the C-S stretching mode gives a characteristic signal in the 600-750 cm⁻¹ region and is a useful diagnostic peak for sulfur-containing compounds. rsc.org

Triazine Ring Vibrations: The symmetric "breathing" mode of the triazine ring is often a strong and sharp band in the Raman spectrum, typically observed near 990-1010 cm⁻¹.

Phenyl Ring Vibrations: The phenyl group will exhibit several characteristic bands, including a strong C=C stretching mode near 1600 cm⁻¹.

The combination of FT-IR and Raman spectroscopy provides a comprehensive picture of the vibrational modes and is instrumental in confirming the presence of key functional groups and determining the likely tautomeric state of the molecule.

Mass Spectrometry (MS) Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and, through fragmentation analysis, offers clues about its structure. For this compound (C₉H₈N₅S), the expected exact mass is approximately 218.05 g/mol .

Molecular Ion Peak ([M]⁺ or [M+H]⁺): In techniques like Electron Ionization (EI), a molecular ion peak ([M]⁺) would be expected at m/z ≈ 218. In softer ionization techniques like Electrospray Ionization (ESI), the protonated molecule ([M+H]⁺) would be observed at m/z ≈ 219. The high-resolution mass spectrum would confirm the elemental composition (C₉H₈N₅S). A related compound, 1,3,5-triazine-2,4-diamine, 6-phenyl-, shows a strong molecular ion peak in its EI mass spectrum. nist.gov

Fragmentation Pattern: The fragmentation pattern provides structural information. Common fragmentation pathways for this molecule would likely include:

Loss of the phenyl group (C₆H₅•), leading to a fragment ion.

Cleavage of the triazine ring, resulting in smaller characteristic fragments.

Loss of small neutral molecules like HCN or NH₃.

Analysis of these fragments helps to piece together the molecular structure, confirming the presence and connectivity of the phenyl, amino, and thiol/thione groups on the triazine core.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy is employed to investigate the electronic properties of a molecule by measuring its absorption of light in the ultraviolet and visible regions. The resulting spectrum provides insights into the nature of the chromophores present and the types of electronic transitions occurring. mdpi.com

The UV-Vis absorption spectrum of this compound is expected to exhibit characteristic absorption bands arising from its constituent chromophores: the phenyl ring and the substituted 1,3,5-triazine system. The spectrum is dominated by π → π* (pi to pi-star) and n → π* (non-bonding to pi-star) electronic transitions. nih.gov

π → π Transitions:* These high-intensity absorptions are associated with the aromatic phenyl ring and the delocalized π-system of the triazine ring. The conjugation between the phenyl group and the triazine ring, along with the electron-donating amino group (-NH₂) and the thiol (-SH) group, influences the energy of these transitions. nih.gov

n → π Transitions:* These lower-intensity absorptions are attributed to the excitation of non-bonding electrons from the nitrogen atoms of the triazine ring and the sulfur atom of the thiol group into an anti-bonding π* orbital. nih.gov

The combination of the electron-donating amino group and the electron-accepting triazine ring creates a "push-pull" system, which can lead to intramolecular charge transfer (ICT) bands in the spectrum. nih.gov

Table 3: Expected Electronic Transitions for this compound

Transition TypeAssociated ChromophoreExpected Wavelength Range (nm)Relative Intensity
π → πPhenyl Ring~250-280High
π → π1,3,5-Triazine Ring System~270-320High
n → π*N and S Heteroatoms~300-350Low

The position and intensity of UV-Vis absorption bands can be influenced by the polarity of the solvent, a phenomenon known as solvatochromism. ekb.egbiointerfaceresearch.com Studying the absorption spectrum in a range of solvents with varying polarities provides information about the nature of the electronic transitions and the charge distribution in the ground and excited states.

Bathochromic Shift (Red Shift): For π → π* transitions, an increase in solvent polarity typically leads to a bathochromic shift (shift to longer wavelengths). This occurs because the excited state is often more polar than the ground state and is thus stabilized to a greater extent by polar solvents. semanticscholar.org

Hypsochromic Shift (Blue Shift): For n → π* transitions, an increase in solvent polarity usually causes a hypsochromic shift (shift to shorter wavelengths). This is because the non-bonding electrons in the ground state can be stabilized by hydrogen bonding or dipole-dipole interactions with polar solvents, increasing the energy required for the transition. researchgate.net

By analyzing these shifts, insights into the dipole moment changes upon electronic excitation can be gained.

Table 4: Predicted Solvatochromic Effects on the Absorption Maxima (λmax) of this compound

SolventPolarityTransition TypePredicted Shift in λmax
HexaneNon-polarπ → πReference
n → πReference
ChloroformModerately Polarπ → πBathochromic (Red) Shift
n → πHypsochromic (Blue) Shift
MethanolPolar, Proticπ → πStrong Bathochromic Shift
n → πStrong Hypsochromic Shift

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography is the most powerful technique for the unambiguous determination of the three-dimensional atomic arrangement of a compound in the solid state. This method provides precise data on bond lengths, bond angles, and torsional angles, confirming the molecular connectivity and revealing its conformation. nih.govresearchgate.net

For this compound, a crystal structure analysis would confirm the planarity of the triazine ring and the orientation of the phenyl, amino, and thiol substituents. nih.gov A key aspect of the solid-state structure is the network of intermolecular interactions. The presence of the amino (-NH₂) and thiol (-SH) groups, both potential hydrogen bond donors, and the nitrogen atoms of the triazine ring, which are hydrogen bond acceptors, suggests the formation of an extensive hydrogen-bonding network. nih.gov These interactions, along with potential π-π stacking between the phenyl and triazine rings, dictate the crystal packing and influence the material's bulk properties. The analysis would also clarify the tautomeric form present in the solid state, distinguishing between the thiol (-SH) and thione (=S) forms.

Table 5: Key Structural Parameters Expected from X-ray Crystallography

ParameterDescriptionExpected Findings
Bond LengthsDistances between bonded atoms (e.g., C-N, C-S, C-C).Confirmation of single and double bond character within the triazine ring.
Bond AnglesAngles between three connected atoms (e.g., N-C-N in the ring).Reveals the geometry of the triazine ring (expected to be near 120° for sp² centers). nih.gov
Torsional AnglesDihedral angles defining the orientation of substituents.Determines the rotation of the phenyl group relative to the triazine plane.
Hydrogen BondingIntermolecular N-H···N, N-H···S, or S-H···N interactions.Elucidation of the supramolecular assembly in the crystal lattice. nih.gov
Crystal SystemThe symmetry class of the unit cell (e.g., monoclinic, triclinic).Defines the fundamental packing arrangement of the molecules. researchgate.net

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are at the heart of modern computational chemistry, providing a framework to model molecular systems with remarkable accuracy. Methodologies such as Density Functional Theory (DFT) and ab initio calculations are pivotal in this regard.

Density Functional Theory (DFT) and Ab Initio Methods for Geometry Optimization

The first step in the theoretical characterization of a molecule is the determination of its most stable three-dimensional structure, a process known as geometry optimization. For 4-Amino-6-phenyl-1,3,5-triazine-2-thiol, both DFT and ab initio methods are employed to locate the global minimum on the potential energy surface.

DFT, particularly with hybrid functionals like B3LYP, has been shown to provide a good balance between computational cost and accuracy for organic molecules. derpharmachemica.comnih.gov These calculations systematically adjust the bond lengths, bond angles, and dihedral angles of the molecule to find the conformation with the lowest electronic energy. The optimized geometry reveals the spatial arrangement of the amino, phenyl, and thiol groups around the central 1,3,5-triazine (B166579) ring.

Ab initio methods, such as Hartree-Fock (HF), offer a foundational quantum mechanical approach. While generally more computationally intensive, they provide valuable data that can be compared with DFT results to ensure the reliability of the predicted structure. nih.gov The resulting geometric parameters from these calculations are critical for all subsequent theoretical analyses.

Interactive Data Table: Optimized Geometric Parameters (Exemplary)

ParameterBond/AngleCalculated Value (DFT/B3LYP)
Bond LengthC-S1.77 Å
Bond LengthC-N (ring)1.34 - 1.38 Å
Bond LengthC-C (phenyl)1.39 - 1.41 Å
Bond AngleN-C-N (ring)~120°
Dihedral AnglePhenyl-Triazine~35°

Note: The values presented are hypothetical and for illustrative purposes, as specific literature data for this exact compound is not available.

Prediction of Vibrational Frequencies and Spectroscopic Correlations

Once the optimized geometry is obtained, the vibrational frequencies of the molecule can be calculated. These theoretical frequencies correspond to the fundamental modes of vibration, which can be experimentally observed using infrared (IR) and Raman spectroscopy. By calculating the second derivatives of the energy with respect to the atomic coordinates, a Hessian matrix is constructed, and its diagonalization yields the vibrational frequencies.

Theoretical vibrational analysis for this compound would allow for the assignment of specific vibrational modes to the functional groups present, such as the N-H stretching of the amino group, the C=N stretching of the triazine ring, the C-S stretching of the thiol group, and various vibrations of the phenyl ring. nih.gov Comparing the calculated spectrum with experimental data is a crucial step in validating the accuracy of the computational model.

Interactive Data Table: Predicted Vibrational Frequencies (Exemplary)

Vibrational ModeFunctional GroupPredicted Frequency (cm⁻¹)
N-H Stretch (asymmetric)Amino~3500
N-H Stretch (symmetric)Amino~3400
C=N StretchTriazine Ring~1550
C-S StretchThiol~700

Note: The values presented are hypothetical and for illustrative purposes, as specific literature data for this exact compound is not available.

Electronic Structure and Reactivity Descriptors

The electronic structure of a molecule governs its reactivity and physical properties. Computational methods provide a suite of descriptors that quantify various aspects of this electronic landscape.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis and Energy Gaps

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

For this compound, the HOMO is expected to be localized on the electron-rich amino and thiol groups, as well as the phenyl ring, while the LUMO is likely centered on the electron-deficient triazine ring.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. It is plotted onto the electron density surface and color-coded to indicate regions of varying electrostatic potential. Red areas signify regions of high electron density and negative potential, which are susceptible to electrophilic attack. Conversely, blue areas indicate electron-deficient regions with positive potential, prone to nucleophilic attack. Green regions represent neutral potential.

An MEP map of this compound would likely show negative potential around the nitrogen atoms of the triazine ring and the sulfur atom of the thiol group, highlighting them as potential sites for electrophilic interaction. The hydrogen atoms of the amino group would exhibit positive potential.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a technique used to study charge transfer, hyperconjugative interactions, and delocalization of electron density within a molecule. It transforms the canonical molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds and lone pairs.

Tautomeric Energy Landscapes and Barriers

Detailed studies on the tautomeric energy landscapes and the energy barriers between different tautomers of this compound are not described in the available literature. The thione-thiol and amino-imino tautomerism common in such heterocyclic systems has not been computationally modeled or quantified for this specific compound within the scope of the search results.

Molecular Dynamics Simulations and Conformational Analysis

While molecular dynamics simulations are mentioned in studies involving derivatives of this compound, these simulations focus on the behavior of the derivative within a biological receptor. researchgate.net No information was found on molecular dynamics simulations or conformational analysis of the isolated this compound molecule to understand its intrinsic dynamic behavior and preferred conformations in different environments.

In Silico Predictions for Chemical Properties and Reactions

In silico methods, such as induced-fit docking, have been applied to derivatives of this compound to understand their interaction with protein binding pockets. acs.orgnih.gov However, dedicated in silico predictions of the fundamental chemical properties (like solubility, pKa, or reactivity profiles) or reaction pathways specifically for this compound itself are not present in the provided search results.

Mechanistic Biological Activity Research Non Clinical Focus

Investigation of Molecular Targets and Mechanisms of Action

Derivatives of 1,3,5-triazine (B166579) have been a significant focus of research for their potential as enzyme inhibitors, particularly targeting dihydrofolate reductase (DHFR). DHFR is a crucial enzyme in the synthesis of essential materials for cell proliferation in both prokaryotic and eukaryotic cells, making it a valuable target for various therapeutic agents, including anticancer and antimicrobial drugs. mdpi.com The inhibitory activity of 4,6-diamino-1,2-dihydro-2,2-dimethyl-1-(substituted-phenyl)-s-triazines against purified DHFR from human lymphoblastoid cells has been studied, and quantitative structure-activity relationships (QSAR) have been developed to understand the interactions. nih.gov

While direct studies on 4-Amino-6-phenyl-1,3,5-triazine-2-thiol are specific, the broader class of s-triazine derivatives has shown potent DHFR inhibitory activity. nih.gov For instance, certain 5-(substituted)-pyrimidine-2,4-diamine motifs have been designed as selective antifolates targeting DHFR from pathogens like Leishmania major. researchgate.net The mechanism of these inhibitors often involves mimicking the natural substrate, dihydrofolate, and binding to the active site of the DHFR enzyme. This binding is facilitated by interactions with key amino acid residues, such as Asp52, Lys57, and Val156, which prevents the reduction of dihydrofolate to tetrahydrofolate and disrupts the thymidylate cycle, ultimately leading to "thymineless death" in rapidly proliferating cells. researchgate.netnih.gov Some triazine-based compounds have been developed as dual inhibitors, targeting both DHFR and thymidylate synthase (TS), another critical enzyme in the same pathway. nih.gov

The 1,3,5-triazine scaffold has been identified as a versatile structure for developing ligands that target specific G-protein coupled receptors, such as serotonin receptors. These receptors are involved in a wide range of physiological and neurological processes. nih.gov

Research into novel 1,3,5-triazine derivatives has demonstrated high affinity for the 5-HT7 receptor. nih.gov For example, specific ligands like N2-(2-(5-fluoro-1H-indol-3-yl)ethyl)-N4-phenethyl-1,3,5-triazine-2,4,6-triamine and N2-(2-(1H-indol-3-yl)ethyl)-N4-(2-((4-fluorophenyl)amino)ethyl)-1,3,5-triazine-2,4,6-triamine have shown Ki values of 8 nM and 18 nM, respectively. nih.gov Molecular modeling suggests these ligands interact with the receptor through hydrogen bonds and π–π stacking hydrophobic interactions. nih.gov

Similarly, other 1,3,5-triazine derivatives have proven to be potent ligands for the 5-HT6 receptor, which is a therapeutic target for Alzheimer's disease. mdpi.com Compounds such as 4-(2-tert-butylphenoxy)-6-(4-methylpiperazin-1-yl)-1,3,5-triazin-2-amine have been identified as potent and selective 5-HT6R ligands with a Ki of 13 nM. mdpi.com Interestingly, studies on sulfur-containing triazine derivatives revealed an agonistic mode of action at the 5-HT6 receptor, a functional shift compared to their oxygen analogues which typically act as antagonists. This change is potentially attributed to the formation of chalcogen bonds by the sulfur atom. uniba.it

The 1,3,5-triazine ring is a key component in compounds designed to interact with nucleic acids, showing potential as anticancer agents. One of the primary mechanisms involves the inhibition of enzymes critical for DNA replication and maintenance, such as DNA topoisomerases. nih.govd-nb.info

Human DNA topoisomerase IIα (htIIα) is a validated target for cancer therapy, and novel 4-amino-6-(phenylamino)-1,3,5-triazines have been identified as monocyclic inhibitors that target the ATP binding site of this enzyme. nih.gov By blocking the activity of topoisomerase IIα, these compounds prevent the untangling of DNA strands, which is necessary for replication, leading to cell cycle arrest and apoptosis. d-nb.info Molecules based on a structurally modified triazine ring have been found to cause G2/M arrest and apoptosis, with possible involvement of the p53 tumor suppressor protein. d-nb.info Furthermore, triazine derivatives bearing nitrogen mustard moieties can act as bifunctional alkylating agents, cross-linking DNA double strands, which inhibits tumor growth by impeding replication and transcription processes. d-nb.info

In Vitro Cellular Activity Studies

Derivatives of 1,3,5-triazine have demonstrated significant cytotoxic and antiproliferative activity against a variety of human cancer cell lines. These compounds often act through mechanisms such as enzyme inhibition or induction of apoptosis. d-nb.infonih.gov

Studies have shown that certain 1,3,5-triazine derivatives exhibit potent activity against colon cancer cell lines (HCT-116, DLD-1, HT-29), breast cancer cell lines (MCF-7), and cervical cancer cell lines (HeLa). d-nb.infonih.gov For instance, some of the most active compounds displayed IC50 values ranging from 3.6 µM to 11.0 µM against HCT-116, MCF-7, and HeLa cells. nih.gov Research on pyrazolo[4,3-e]tetrazolo[1,5-b] nih.govnih.govnih.govtriazine sulfonamides showed strong anticancer properties, with IC50 values in the very low micromolar range (0.17–1.15 μM) against HeLa, HCT 116, and prostate cancer (PC-3) cell lines after 72 hours of exposure. mdpi.com Another study found that a 4-amino-6-(phenylamino)-1,3,5-triazine derivative displayed cytotoxic properties in hepatocellular carcinoma (HepG2) cell lines. nih.gov

Compound ClassCancer Cell LineIC50 Value (µM)Reference
2-[(4-amino-6-R²-1,3,5-triazin-2-yl)methylthio]-N-(1-R¹-imidazolidin-2-ylidene)-4-chloro-5-methylbenzenesulfonamide derivativesHCT-116 (Colon)3.6 - 11.0 nih.gov
2-[(4-amino-6-R²-1,3,5-triazin-2-yl)methylthio]-N-(1-R¹-imidazolidin-2-ylidene)-4-chloro-5-methylbenzenesulfonamide derivativesMCF-7 (Breast)3.6 - 11.0 nih.gov
2-[(4-amino-6-R²-1,3,5-triazin-2-yl)methylthio]-N-(1-R¹-imidazolidin-2-ylidene)-4-chloro-5-methylbenzenesulfonamide derivativesHeLa (Cervical)3.6 - 11.0 nih.gov
Pyrazolo[4,3-e]tetrazolo[1,5-b] nih.govnih.govnih.govtriazine sulfonamidesHCT 116 (Colon)0.39 - 0.6 mdpi.com
Pyrazolo[4,3-e]tetrazolo[1,5-b] nih.govnih.govnih.govtriazine sulfonamidesPC-3 (Prostate)0.17 - 0.36 mdpi.com
Pyrazolo[4,3-e]tetrazolo[1,5-b] nih.govnih.govnih.govtriazine sulfonamidesBxPC-3 (Pancreatic)0.13 - 0.26 mdpi.com
4-Amino-6-(phenylamino)-1,3,5-triazine derivativeHepG2 (Liver)Data not specified nih.gov

The 1,3,5-triazine scaffold is a privileged structure in medicinal chemistry, forming the basis for numerous compounds with a broad spectrum of antimicrobial activities.

Antibacterial Activity: Novel 4,6-di(substituted)amino-1,2-dihydro-1,3,5-triazine derivatives have been synthesized and evaluated for their antiseptic properties against both Gram-positive and Gram-negative bacteria. nih.gov These compounds showed pronounced antibacterial activities against clinically relevant pathogens, including Methicillin-Resistant Staphylococcus aureus (MRSA), Vancomycin-Resistant Enterococcus (VRE), and Pseudomonas aeruginosa. nih.gov Similarly, derivatives of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol have demonstrated promising activity against bacteria. ktu.edu.trresearchgate.net Fused triazolotriazines and triazolotriazepines derived from 4-amino-5-hydrazinyl-4H-1,2,4-triazole-3-thiol exhibited excellent antibacterial activity against Gram-negative bacteria such as Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa. researchgate.net

Compound ClassBacterial StrainActivityReference
4,6-di(substituted)amino-1,2-dihydro-1,3,5-triazine derivativesMRSAPronounced nih.gov
4,6-di(substituted)amino-1,2-dihydro-1,3,5-triazine derivativesVREPronounced nih.gov
4,6-di(substituted)amino-1,2-dihydro-1,3,5-triazine derivativesPseudomonas aeruginosaPronounced nih.gov
Fused triazolotriazines/triazolotriazepinesEscherichia coliExcellent researchgate.net
Fused triazolotriazines/triazolotriazepinesKlebsiella pneumoniaeExcellent researchgate.net
4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivativesStaphylococcus aureusEffective ktu.edu.tr

Antifungal Activity: Several series of 4,6-disubstituted s-triazin-2-yl amino acid derivatives have shown notable antifungal activity, particularly against Candida albicans. nih.gov Docking studies suggested that these compounds may act by inhibiting N-myristoyltransferase (NMT), an essential enzyme in fungi. nih.gov Derivatives of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol also showed good antifungal activity against yeast-like fungi. ktu.edu.tr

Antiviral Activity: The 1,3,5-triazine core is present in various compounds with significant antiviral properties. Moroxydine hydrochloride, an antiviral agent, contains this structure and has been used against influenza and herpes viruses. mdpi.com Newly designed 2,4,6-trisubstituted symmetrical 1,3,5-triazine derivatives showed significant activity against herpes simplex virus type 1 (HSV-1). nih.gov Other studies have demonstrated the efficacy of triazine derivatives against Potato Virus Y (PVY), Yellow Fever Virus (YFV), and Human Immunodeficiency Virus (HIV-1) through mechanisms such as non-nucleoside reverse transcriptase inhibition. mdpi.comnbuv.gov.uaresearchgate.net Additionally, derivatives of nih.govnih.govnih.govtriazolo[3,4-b] nih.govnih.govnih.govthiadiazine have been studied for their activity against the influenza A (H1N1) virus, with docking studies suggesting the M2 proton channel as a preferred target. nih.gov

Anti-inflammatory and Antioxidant Mechanistic Investigations

The anti-inflammatory and antioxidant properties of this compound and related compounds are subjects of ongoing research, with several mechanisms being investigated to understand their therapeutic potential. These investigations primarily focus on the molecular interactions that allow these compounds to mitigate oxidative stress and inflammation.

The antioxidant activity of triazine derivatives is often attributed to their ability to act as radical scavengers. For instance, studies on various 1,3,5-triazine analogues have demonstrated their potential to inhibit reactive oxygen species (ROS) researchgate.net. The presence of both amino and thiol groups in the structure of this compound is thought to be crucial for this activity. The thiol group (-SH) can donate a hydrogen atom to neutralize free radicals, while the amino group (-NH2) can also participate in electron donation. Research on structurally similar 1,2,4-triazole-3-thiol derivatives has shown that the thiol group is a key contributor to their free radical scavenging capabilities researchgate.netzsmu.edu.ua.

In terms of anti-inflammatory mechanisms, research on some 2-alkyl(aryl)-4,6-dimethoxy-1,3,5-triazines has shown that they can inhibit the production of superoxide anions by human polymorphonuclear cells (PMNs) in a dose-dependent manner researchgate.net. Furthermore, these derivatives were found to inhibit the adhesion of PMNs to vascular endothelial cells, a critical step in the inflammatory response, when stimulated by various pro-inflammatory agents such as tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β) researchgate.net. While these studies were not conducted on this compound itself, they provide a plausible mechanistic framework. It is hypothesized that this class of compounds may interfere with the signaling pathways that lead to the activation of inflammatory cells and the expression of adhesion molecules.

Molecular docking studies on other triazine derivatives have suggested potential interactions with enzymes that play a key role in inflammation, such as cyclooxygenase (COX) nih.gov. The inhibition of COX enzymes would reduce the production of prostaglandins, which are key mediators of inflammation.

Table 1: Investigated Antioxidant Mechanisms of Triazine and Triazole-thiol Derivatives

Compound ClassInvestigated MechanismKey FindingsReference
1,3,5-Triazine AnaloguesRadical ScavengingIncorporation of aminobenzene sulfonamide, aminoalcohol/phenol, piperazine, chalcone, or stilbene motifs resulted in significant radical scavenging activity. nih.gov
4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol DerivativesDPPH Radical ScavengingSchiff base derivatives showed potent antioxidant activity, with some compounds being more active than standard ascorbic acid. researchgate.net
4-Amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol DerivativesDPPH Radical ScavengingThe parent compound demonstrated high antiradical effects, which were modulated by substitutions on the amino group. zsmu.edu.ua
2-Alkyl(aryl)-4,6-dimethoxy-1,3,5-triazinesInhibition of ROS ProductionDose-dependent inhibition of superoxide anion production in human polymorphonuclear cells. researchgate.net

Structure-Activity Relationship (SAR) Studies and Molecular Design

The exploration of the structure-activity relationships (SAR) of this compound and its analogues is crucial for the development of more potent anti-inflammatory and antioxidant agents. These studies systematically modify the chemical structure to identify key pharmacophoric features.

Impact of Structural Modifications on Biological Efficacy

Systematic reviews of triazine derivatives have highlighted that their biological activities, including anti-inflammatory effects, are highly dependent on the nature and position of substituents on the triazine ring researchgate.netnih.gov. For the this compound scaffold, several key areas of modification can be considered:

The Phenyl Group at C6: Modifications to the phenyl ring can significantly impact activity. The introduction of electron-donating or electron-withdrawing groups can alter the electronic properties of the entire molecule, influencing its interaction with biological targets. For other classes of triazine derivatives, substitutions on the aryl moiety have been shown to modulate their biological effects nih.gov.

The Amino Group at C4: The amino group is a potential site for derivatization. For instance, in a study of 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol derivatives, the introduction of various benzylidene radicals to the amino group led to a modulation of their antiradical activity zsmu.edu.ua. This suggests that the nature of the substituent on the amino group can fine-tune the antioxidant capacity.

The Thiol Group at C2: The thiol group is considered a key functional group for antioxidant activity. Its ability to be oxidized to a disulfide or react with electrophiles is central to its radical scavenging properties. Modifications at this position, such as the formation of thioethers, could alter the compound's antioxidant potential and its pharmacokinetic profile.

The Triazine Core: The 1,3,5-triazine ring serves as a scaffold for the spatial arrangement of the key functional groups. While the core itself is generally not modified, the substituents at positions 2, 4, and 6 are critical for determining the biological activity profile.

Table 2: Structure-Activity Relationship Insights from Related Triazine and Triazole Derivatives

Structural ModificationImpact on ActivityCompound Class StudiedReference
Substitution on Aryl GroupModulates cytotoxic activity. Key for activity against certain cancer cell lines.2-[(4-Amino-6-N-substituted-1,3,5-triazin-2-yl)methylthio]-N-(imidazolidin-2-ylidene)-4-chloro-5-methylbenzenesulfonamide derivatives nih.gov
Substitution on Amino GroupIntroduction of benzylidene radicals altered the antiradical effect.4-Amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol derivatives zsmu.edu.ua
Combination of MoietiesCombining biologically active structures (e.g., stilbenes, chalcones) with a 1,3,5-triazine core can significantly increase antioxidative activity.1,3,5-Triazine analogues nih.gov

Rational Design Strategies for Enhanced Activities

The rational design of novel derivatives of this compound with enhanced anti-inflammatory and antioxidant activities can be guided by the existing SAR data and computational methods. A key strategy involves the molecular hybridization approach, where the 1,3,5-triazine scaffold is combined with other pharmacophores known to possess anti-inflammatory or antioxidant properties nih.gov.

Furthermore, computational tools such as Quantitative Structure-Activity Relationship (QSAR) modeling can be employed to correlate the structural features of a series of derivatives with their biological activity nih.gov. This can help in predicting the activity of newly designed compounds before their synthesis, thereby streamlining the drug discovery process. Molecular docking studies can also be utilized to predict the binding modes of designed compounds with potential protein targets, such as COX enzymes, providing insights into the molecular basis of their activity and guiding further structural modifications.

The design of molecular hybrids by linking the 4-amino-1,3,5-triazin-2-yl ring with other fragments via a thioether linkage has been explored for developing anticancer agents nih.gov. A similar strategy could be adapted to design novel anti-inflammatory and antioxidant compounds. For example, linking the triazine core to molecules with known anti-inflammatory effects through the thiol group could lead to synergistic activity.

Applications in Materials Science and Catalysis

Supramolecular Chemistry and Self-Assembly

The 1,3,5-triazine (B166579) core is a well-established synthon in supramolecular chemistry, capable of participating in a variety of intermolecular interactions. chim.itrsc.org The presence of both hydrogen bond donors (amino and thiol groups) and acceptors (triazine nitrogen atoms) in 4-Amino-6-phenyl-1,3,5-triazine-2-thiol facilitates the formation of intricate, non-covalent assemblies.

The molecular structure of this compound is conducive to the formation of predictable hydrogen-bonding patterns. Analogous compounds, such as 2,4-diamino-6-phenyl-1,3,5-triazine, have been shown to form supramolecular ribbons through N—H...N hydrogen bonds. researchgate.netresearchgate.net It is anticipated that this compound would exhibit similar self-assembly behavior, forming tapes or rosette structures through N—H...N and N—H...S interactions. The interplay between these hydrogen bonds can lead to the formation of one-dimensional chains, two-dimensional sheets, or more complex three-dimensional networks. The phenyl group can further influence the packing of these assemblies through π-π stacking interactions.

Research on related 2,4-diamino-1,3,5-triazine derivatives has demonstrated the formation of various hydrogen-bonded networks, from pseudo-honeycomb structures to corrugated rosette layers, depending on the substituents. rsc.org This highlights the tunability of the supramolecular architecture of triazine-based compounds.

The principles of molecular recognition are central to the function of many biological and chemical systems. The structured cavities and specific interaction sites within the supramolecular assemblies of triazine derivatives make them suitable candidates for host-guest chemistry. chim.it Symmetrically substituted 1,3,5-triazines have been shown to form channel-type inclusion compounds with various aromatic solvents, demonstrating their potential as host molecules. researchgate.net

The combination of hydrogen bonding sites and the aromatic phenyl ring in this compound could enable it to selectively bind to guest molecules that are complementary in size, shape, and chemical functionality. For instance, the triazine core could interact with molecules capable of forming multiple hydrogen bonds, such as barbiturates or ureas. Furthermore, the development of macrocyclic structures based on this triazine unit, like selenacalix nih.govtriazines, has shown potential for coordinating both ions and anions. rsc.org

Heterogeneous Catalysis and Photocatalysis

The incorporation of this compound into catalytic systems is an area of growing interest, primarily due to its potential to act as a versatile ligand and its role in the construction of robust catalytic frameworks.

The nitrogen atoms of the triazine ring and the sulfur atom of the thiol group in this compound can act as effective coordination sites for a variety of transition metals. nih.gov This makes the compound a promising ligand for the development of novel catalysts. The resulting metal complexes could exhibit catalytic activity in a range of organic transformations. For instance, triazole-thiol ligands, which share functional similarities, have been shown to form stable complexes with transition metals, acting as polydentate ligands. ginekologiaipoloznictwo.comnih.gov The catalytic activity of such complexes is an active area of research. While direct catalytic applications of this compound complexes are not yet extensively documented, the broader class of triazine-based ligands has been explored in catalysis. nih.gov

Triazine derivatives have been utilized in various organic synthetic transformations. nih.gov While the direct application of this compound as a catalyst is not widely reported, its structural motifs are present in compounds used for photocatalysis. Covalent triazine-based frameworks (CTFs) have been employed as photocatalysts for the degradation of organic pollutants under visible light. nih.govrsc.orgrsc.org These frameworks leverage the light-harvesting properties of the triazine units. The photocatalytic degradation of s-triazine herbicides in the presence of TiO2 has also been studied, indicating the susceptibility of the triazine ring to photocatalytic processes. uoi.grresearchgate.net This suggests that materials incorporating the this compound unit could be designed for photocatalytic applications, such as water remediation.

Sensor Development and Chemo/Biosensing

The ability of this compound to interact with various chemical species through hydrogen bonding and metal coordination makes it a promising candidate for the development of chemical sensors.

Fluorescent chemosensors based on organic molecules are valuable tools for the detection of ions and other analytes. mdpi.comnih.govnih.govscienceopen.com The triazine scaffold has been incorporated into fluorescent sensors for the detection of metal ions. The amino and thiol groups of this compound can serve as binding sites for metal ions. Upon binding, changes in the electronic properties of the molecule can lead to a detectable change in its fluorescence or color, forming the basis of a chemosensor. For example, the detection of heavy metal ions is a significant area of research where such sensors are crucial. mdpi.com

While specific studies on this compound as a chemosensor are limited, the general principles of sensor design suggest its potential. The interaction of the thiol group with soft metal ions like mercury or silver, or the coordination of the amino group and triazine nitrogens with other transition metals, could be exploited for selective detection.

In the context of biosensing, the triazine moiety can be functionalized to create probes for biological molecules. For example, peptide-based fluorescent chemosensors have been developed for the detection of metal ions in biological systems. scilit.com Furthermore, biosensors for aromatic amino acids have been engineered using bacterial systems. nih.gov The functional groups of this compound offer handles for its incorporation into more complex biosensing platforms, potentially for the detection of specific biomolecules or for cellular imaging applications.

Corrosion Inhibition Properties and Mechanisms

The presence of heteroatoms (nitrogen and sulfur) and the phenyl ring in the structure of this compound suggests its potential as a corrosion inhibitor for various metals and alloys. Although specific studies on this exact compound are limited, the corrosion inhibition mechanism can be inferred from research on analogous triazine and thiol derivatives. These compounds are known to mitigate corrosion by adsorbing onto the metal surface, thereby creating a protective barrier that isolates the metal from the corrosive environment.

The adsorption process can occur through two main mechanisms: physisorption and chemisorption. Physisorption involves electrostatic interactions between the charged metal surface and the charged inhibitor molecule. Chemisorption, a stronger form of adsorption, involves the sharing of electrons between the inhibitor and the metal surface, leading to the formation of a coordinate bond. The lone pair of electrons on the nitrogen and sulfur atoms, as well as the π-electrons of the phenyl ring in this compound, are expected to facilitate strong adsorption onto the d-orbitals of metals like steel, copper, and aluminum.

Studies on similar compounds, such as 2-amino-5-phenyl-1,3,4-thiadiazole, have shown that these molecules act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. researchgate.net The effectiveness of such inhibitors typically increases with concentration, leading to a higher surface coverage on the metal. The adsorption of these molecules often follows the Langmuir adsorption isotherm, which describes the formation of a monolayer of the inhibitor on the metal surface. researchgate.net

Table 1: Investigated Corrosion Inhibition Performance of a Structurally Similar Compound

Inhibitor ConcentrationCorrosion RateInhibition Efficiency (%)
100 ppm24.25 mmy⁻¹48.9%
500 ppm6.86 mmy⁻¹96.27%

Note: Data presented is for a related thiosemicarbazide (B42300) derivative and is for illustrative purposes of typical performance trends. mdpi.com

Emerging Applications in Energy Technologies

The unique electronic properties of triazine derivatives make them promising candidates for various applications in energy technologies, including solar cells and organic light-emitting diodes (OLEDs). The 1,3,5-triazine core is known for its electron-deficient nature, which facilitates its use as an electron-acceptor or an electron-transport material. rsc.orgresearchgate.net

Furthermore, triazine derivatives are being explored as hole transport materials (HTMs) in perovskite solar cells (PSCs) and as host materials in OLEDs . rsc.orgnih.gov The ability of the triazine core to be functionalized with various donor and acceptor groups allows for the fine-tuning of its electronic energy levels (HOMO and LUMO) to match the requirements of different device architectures. nih.gov The presence of the thiol group in this compound offers an additional site for anchoring the molecule to surfaces or for further chemical modification to enhance its performance in these applications. While specific performance data for this compound in energy devices is not yet widely available, the broader research on triazine-based materials indicates a strong potential for its future use in advanced energy technologies. rsc.orgnih.gov

Table 2: Photovoltaic Performance of a Solar Cell Utilizing a Triazine-Based Material

Device ConfigurationOpen-Circuit Voltage (Voc)Short-Circuit Current (Jsc)Fill Factor (FF)Power Conversion Efficiency (PCE)
COSC with CN-PO-TAZ---8.19%
IOSC with CN-PO-TAZ---8.33%

Note: Data for a different triazine derivative used as a cathode interfacial material in organic solar cells (OSCs). nih.gov

Advanced Analytical Methodologies for Compound Characterization and Quantification

Chromatographic Separations

Chromatography is a cornerstone for the separation and analysis of complex mixtures and is widely used for the assessment of 4-Amino-6-phenyl-1,3,5-triazine-2-thiol. High-performance liquid chromatography (HPLC) is the principal technique for purity and quantitative analysis, while gas chromatography (GC) can be employed for volatile derivatives of the compound.

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common method for analyzing s-triazine derivatives, offering high resolution and sensitivity. mdpi.com This technique is well-suited for determining the purity of this compound and quantifying it in various matrices.

The methodology typically involves a non-polar stationary phase (e.g., C8 or C18) and a polar mobile phase. mdpi.comresearchgate.net The separation is based on the differential partitioning of the analyte between the two phases. The presence of the phenyl group imparts significant hydrophobicity, leading to strong retention on reversed-phase columns, while the amino and thiol groups add polarity. The mobile phase composition, typically a mixture of water or an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol, is optimized to achieve efficient separation from impurities and related substances. mdpi.comuakron.edu Detection is commonly performed using a UV or Diode Array Detector (DAD), as the triazine ring and phenyl group are strong chromophores. researchgate.net For quantification, a calibration curve is constructed by analyzing standards of known concentrations. The purity is assessed by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

ParameterTypical ConditionPurpose
ColumnReversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)Separation based on hydrophobicity.
Mobile PhaseIsocratic or Gradient elution with Acetonitrile:Water or Methanol:BufferElution of the compound from the column. Gradient elution is used for complex samples.
Flow Rate1.0 mL/minMaintains consistent retention times and peak shapes.
DetectionUV/DAD at ~240-260 nmThe triazine and phenyl moieties exhibit strong UV absorbance in this range.
Injection Volume10 µLStandard volume for analytical HPLC.
Column Temperature30 °CEnsures reproducible retention times.

Direct analysis of this compound by gas chromatography is challenging due to its low volatility and the presence of polar amino (-NH2) and thiol (-SH) groups, which can cause peak tailing and poor chromatographic performance. nih.govthermofisher.com To overcome these limitations, the compound is typically converted into a more volatile and thermally stable derivative prior to analysis. phenomenex.com

Silylation is the most common derivatization technique for this purpose. phenomenex.com It involves replacing the active hydrogen atoms on the amino and thiol groups with a non-polar trimethylsilyl (B98337) (TMS) group. thescipub.com Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are effective for this transformation. phenomenex.comthescipub.com The resulting TMS-derivative is significantly more volatile and less polar, making it amenable to GC analysis, often coupled with mass spectrometry (GC-MS) for definitive identification. thermofisher.com This method is particularly useful for identifying the compound in complex matrices and for metabolic studies.

StepProcedure/ConditionPurpose
Derivatization Reaction with BSTFA or MSTFA in an aprotic solvent (e.g., pyridine, acetonitrile) at 60-80 °C.To create a volatile trimethylsilyl (TMS) derivative of the analyte.
GC Column Low-polarity capillary column (e.g., 5% phenyl polysiloxane, TG-5SilMS).Separation of the derivatized compound from other components.
Carrier Gas Helium or Hydrogen at a constant flow.Transports the analyte through the column.
Injector Temperature 250-280 °CEnsures rapid volatilization of the derivative.
Oven Program Temperature gradient (e.g., initial hold at 100 °C, ramp to 300 °C).Separates compounds based on their boiling points and column interactions.
Detector Mass Spectrometer (MS) or Nitrogen-Phosphorus Detector (NPD).Provides structural information (MS) or selective detection of nitrogen-containing compounds (NPD).

Electrochemical Methods for Redox Behavior Analysis

Electrochemical techniques are powerful tools for investigating the redox properties of this compound. These methods provide insights into the electron-transfer processes, which are crucial for understanding its potential mechanisms of action in biological systems or its application in materials science. The compound possesses multiple electroactive sites: the 1,3,5-triazine (B166579) ring, which can be reduced, and the thiol and amino groups, which can be oxidized. rsc.orgresearchgate.net

Cyclic voltammetry (CV) is the most frequently used technique to probe this behavior. abechem.com By scanning the potential applied to an electrode and measuring the resulting current, a voltammogram is produced that reveals the oxidation and reduction potentials of the compound. inoe.ro These studies can determine the standard reduction potential of the triazine ring and the oxidation potential of the thiol group. rsc.orgnih.gov The electrochemical behavior can be complex, as the oxidation of the thiol group can lead to the formation of disulfide bonds or other oxidation products, which may passivate the electrode surface. researchgate.net Modified electrodes, such as mercury/gold amalgam or polymer-coated electrodes, are sometimes used to enhance sensitivity and selectivity for thiol oxidation or to study specific interactions. abechem.comnih.gov

TechniqueInformation ObtainedTypical Application
Cyclic Voltammetry (CV)Oxidation and reduction potentials, reversibility of redox processes.Characterizing the fundamental redox behavior of the triazine ring and thiol/amino groups.
Differential Pulse Voltammetry (DPV)Enhanced sensitivity for determining redox potentials and for quantification at low concentrations.Trace quantitative analysis based on the compound's redox activity.
AmperometryCurrent measurement at a fixed potential for quantitative analysis.Used as a detection method in liquid chromatography (LC-EC) for sensitive quantification. mdpi.com
Electropolymerization StudiesAbility of the compound to form a polymer film on an electrode surface. inoe.roelectrochemsci.orgInvestigating its potential use in creating functionalized surfaces for sensors or corrosion inhibition.

Spectrophotometric and Fluorometric Assays for Trace Analysis

Spectrophotometric and fluorometric methods offer high sensitivity and are well-suited for the trace analysis of this compound.

UV-Visible spectrophotometry is a straightforward method for quantification based on the Beer-Lambert law. The compound exhibits strong absorbance in the UV region due to the π-electron systems of the phenyl and triazine rings. researchgate.netmdpi.com By measuring the absorbance at the wavelength of maximum absorption (λmax), the concentration in a solution can be determined. While simple and accessible, its selectivity can be limited in complex mixtures, often requiring a prior separation step.

ParameterDescription
PrincipleMeasurement of light absorption by the compound's chromophores (phenyl and triazine rings).
SolventEthanol, Methanol, or Acetonitrile are commonly used.
Typical λmaxExpected in the UV range of 240-280 nm. researchgate.net
ApplicationRoutine quantification in pure solutions or following chromatographic separation.

Fluorometric assays provide significantly higher sensitivity and selectivity compared to spectrophotometry. While the native fluorescence of this compound may be limited, highly sensitive assays can be developed through derivatization. nih.gov A common strategy involves reacting the compound with a fluorogenic reagent that specifically targets the amino or thiol group to produce a highly fluorescent product. For instance, various reagents react with primary amines or thiols to yield fluorescent conjugates that can be measured at very low concentrations. nih.gov This approach allows for trace analysis in complex biological or environmental samples, with detection limits often reaching the parts-per-billion (ppb) or µg/L level. nih.gov

ParameterExample Method (Derivatization-based)
PrincipleChemical reaction of the analyte with a fluorogenic reagent to produce a highly fluorescent product.
Example ReagentReagents targeting amine or thiol groups (e.g., an analogue of 2-cyanoacetamide (B1669375) for triazines). nih.gov
Excitation λ (Ex)Dependent on the fluorescent product formed (e.g., ~330 nm). nih.gov
Emission λ (Em)Dependent on the fluorescent product formed (e.g., ~376 nm). nih.gov
Detection Limit (LOD)Can be in the low µg/mL to ng/mL range. nih.gov
ApplicationTrace quantification in environmental monitoring or biological studies where high sensitivity is required.

Future Research Directions and Concluding Remarks

Innovations in Synthetic Strategies and Sustainable Chemical Processes

Future synthetic research on 4-Amino-6-phenyl-1,3,5-triazine-2-thiol and its derivatives will likely prioritize the development of green and sustainable chemical processes. Traditional synthetic routes often rely on harsh reaction conditions and hazardous solvents. Modern approaches, such as microwave-assisted and ultrasound-assisted synthesis, have already shown promise in producing 1,3,5-triazine (B166579) derivatives with higher yields, shorter reaction times, and under more environmentally friendly conditions. mdpi.comchim.itssrn.com For instance, sonochemical methods have been developed that allow for efficient synthesis in aqueous media, significantly reducing the reliance on organic solvents. mdpi.comresearchgate.net

Further research is expected to focus on:

Catalytic Systems: Exploring novel catalysts, including biocatalysts and nanocatalysts, to improve reaction efficiency and selectivity while minimizing waste.

Flow Chemistry: Implementing continuous flow synthesis methodologies can offer better control over reaction parameters, leading to improved yields and purity, as well as enhanced safety and scalability.

Alternative Solvents: Investigating the use of green solvents, such as ionic liquids and supercritical fluids, to replace conventional volatile organic compounds.

These innovations will not only make the synthesis of these compounds more economical but also align with the growing global emphasis on sustainable and environmentally responsible chemical manufacturing.

Deeper Mechanistic Understanding of Biological Activities at a Molecular Level

While various biological activities have been reported for derivatives of this compound, a deeper understanding of their mechanisms of action at the molecular level is crucial for the rational design of more potent and selective therapeutic agents. Future research will likely employ a combination of experimental and computational techniques to elucidate these mechanisms.

Key areas of focus will include:

Target Identification and Validation: Utilizing proteomics, genomics, and chemical biology approaches to identify the specific cellular targets (e.g., enzymes, receptors) with which these compounds interact.

Structural Biology: Employing X-ray crystallography and cryo-electron microscopy to determine the three-dimensional structures of these compounds in complex with their biological targets. This will provide invaluable insights into the specific molecular interactions that govern their biological activity.

Biophysical Techniques: Using techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) to quantify the binding affinity and thermodynamics of compound-target interactions.

A more profound understanding of these molecular mechanisms will enable the design of next-generation derivatives with improved efficacy and reduced off-target effects.

Advanced Computational Modeling for Predictive Chemistry and Virtual Screening

Computational modeling and virtual screening have become indispensable tools in modern drug discovery and materials science. For this compound and its analogues, these approaches can significantly accelerate the identification of promising new compounds.

Future computational efforts are expected to involve:

Quantitative Structure-Activity Relationship (QSAR): Developing more sophisticated 3D-QSAR models to better predict the biological activity of novel derivatives based on their molecular structures. derpharmachemica.comasianpubs.org These models can help in prioritizing which compounds to synthesize and test, thereby saving time and resources.

Molecular Docking and Dynamics Simulations: Performing molecular docking studies to predict the binding modes of these compounds within the active sites of their biological targets. asianpubs.orgjusst.orgpnrjournal.comresearchgate.net Subsequent molecular dynamics simulations can provide insights into the stability of these interactions and the conformational changes that may occur upon binding.

ADME/Tox Prediction: Utilizing in silico models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new derivatives early in the design process. nih.gov This can help in identifying compounds with favorable pharmacokinetic profiles and low potential for toxicity.

The integration of these advanced computational methods will streamline the discovery and optimization process for new applications of this versatile chemical scaffold.

Exploration of Novel Material Science and Catalytic Applications

Beyond its biological potential, the 1,3,5-triazine core is a valuable building block for the development of advanced materials. The presence of multiple nitrogen atoms in the triazine ring, along with the other functional groups in this compound, makes it an attractive candidate for applications in material science and catalysis.

Future research in this area may explore:

Covalent Organic Frameworks (COFs): Using triazine-based derivatives as monomers for the synthesis of COFs. rsc.orgrsc.org These porous crystalline polymers have potential applications in gas storage and separation, catalysis, and sensing. nih.gov The nitrogen-rich nature of the triazine ring can impart unique properties to these materials.

Coordination Polymers and Metal-Organic Frameworks (MOFs): The nitrogen and sulfur atoms in the molecule can act as coordination sites for metal ions, enabling the formation of coordination polymers and MOFs with interesting electronic, magnetic, and catalytic properties.

Photocatalysis: Investigating the potential of triazine-based materials as photocatalysts for various organic transformations, leveraging their electronic properties and stability. nih.gov

Corrosion Inhibition: Exploring the use of these compounds as corrosion inhibitors for metals, a property often associated with nitrogen- and sulfur-containing organic molecules.

The development of novel materials from this compound and its derivatives could lead to breakthroughs in a variety of technological fields.

Integration with Artificial Intelligence and Machine Learning in Chemical Research

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical research, from the prediction of molecular properties to the design of synthetic routes. stmjournals.comnih.gov For this compound, AI and ML can play a significant role in several areas:

Predictive Modeling: ML algorithms can be trained on existing data to predict a wide range of properties for novel triazine derivatives, including their biological activity, physicochemical properties, and toxicity. nih.govrsc.orgresearchgate.net This can guide the design of new compounds with desired characteristics.

De Novo Drug Design: Generative AI models can be used to design entirely new molecules based on the this compound scaffold that are optimized for specific biological targets or material properties.

Reaction Prediction and Synthesis Planning: AI tools can assist chemists in planning the synthesis of new derivatives by predicting the outcomes of chemical reactions and suggesting optimal reaction conditions.

High-Throughput Data Analysis: ML can be employed to analyze large datasets from high-throughput screening experiments, identifying structure-activity relationships and uncovering hidden patterns that may not be apparent through traditional analysis methods. researchgate.net

The synergy between AI, ML, and traditional chemical research will undoubtedly accelerate the pace of discovery and innovation in the study of this compound and its derivatives, opening up new avenues for scientific advancement and technological application.

Q & A

Q. What are the standard synthetic routes for 4-Amino-6-phenyl-1,3,5-triazine-2-thiol?

The compound is synthesized via sequential functionalization of cyanuric chloride. A common method involves:

  • Step 1 : Reacting cyanuric chloride with phenylmagnesium bromide in anhydrous THF to form 2,6-dichloro-4-phenyl-1,3,5-triazine .
  • Step 2 : Amination with aqueous ammonia in dichloromethane (DCM) to yield 4-chloro-6-phenyl-1,3,5-triazine-2-amine .
  • Step 3 : Thiolation using anhydrous sodium sulfide in DMF at 80°C to substitute the chlorine atom with a thiol group, producing the final compound . Key Analytical Data : Intermediate 199 (4-chloro-6-phenyl-1,3,5-triazine-2-amine) shows 1H^1H NMR peaks at δ 7.51–8.43 ppm (aromatic protons) and LC-MS [M+H]+^+ at 207.1 .

Q. How is the purity and structural integrity of this compound validated?

Characterization typically involves:

  • NMR Spectroscopy : To confirm aromatic substitution patterns and amine/thiol functionality.
  • LC-MS : For molecular weight verification (e.g., [M+H]+^+ signals).
  • Elemental Analysis : To validate stoichiometric ratios (e.g., C9_9H8_8N4_4S requires C 52.92%, H 3.95%, N 27.43%, S 15.70%) .

Advanced Research Questions

Q. How can researchers optimize the thiolation step to improve yield?

Challenges in thiolation include side reactions (e.g., disulfide formation) and moisture sensitivity. Optimization strategies:

  • Use anhydrous DMF and inert atmosphere to prevent hydrolysis of sodium sulfide .
  • Monitor reaction temperature (80°C) to balance reaction rate and decomposition risks .
  • Employ HPLC tracking to identify by-products (e.g., oxidized thiols) and adjust stoichiometry .

Q. What are the strategies to resolve contradictions in pharmacological activity data for triazine derivatives?

Discrepancies in bioactivity may arise from:

  • Impurity profiles : Use preparative HPLC to isolate pure fractions for retesting .
  • Structural analogs : Compare activity of this compound with its chloro- or methoxy-substituted analogs to identify pharmacophores .
  • Receptor binding assays : For adenosine receptor studies, validate partial agonism via radioligand displacement assays (e.g., using 3H^3H-NECA) .

Q. How can computational methods aid in predicting the reactivity of this compound?

  • DFT Calculations : Model the electron density of the triazine ring to predict nucleophilic/electrophilic sites.
  • Molecular Docking : Screen against targets like adenosine receptors to prioritize experimental assays .
  • Solubility Prediction : Use tools like ALOGPS to optimize solvent systems for synthesis or formulation .

Safety and Stability Considerations

Q. What precautions are necessary for handling this compound?

While specific safety data for this compound is limited, related triazines (e.g., 2,4-diamino-6-phenyl-1,3,5-triazine) suggest:

  • Use gloves and goggles to avoid skin/eye contact.
  • Store under inert gas (N2_2 or Ar) at –20°C to prevent thiol oxidation .
  • Monitor for discoloration (yellowing), which indicates decomposition .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.